1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene-
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Overview
Description
1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by a triazine ring fused with a benzene ring, and it features a methylene group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of o-aminophenylhydrazones with aldehydes or ketones under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the benzotriazine ring.
Another method involves the oxidation of 1,2,3,4-tetrahydrobenzotriazines, which can be synthesized from the corresponding hydrazones. The oxidation is usually carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of 1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted benzotriazines.
Scientific Research Applications
1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4-one: Known for its use in peptide synthesis and as a racemization suppressor.
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Exhibits similar chemical properties and is used in various synthetic applications.
1,2,3-Benzotriazine 2-oxides: Known for their unique oxidation states and reactivity.
Uniqueness
1,2,3-Benzotriazine, 3,4-dihydro-3-methyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
59225-56-8 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-methyl-4-methylidene-1,2,3-benzotriazine |
InChI |
InChI=1S/C9H9N3/c1-7-8-5-3-4-6-9(8)10-11-12(7)2/h3-6H,1H2,2H3 |
InChI Key |
MKBWENRZXMMLEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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